Fmoc-Threonine (Phosphoryl) Hydroxyl is a derivative of threonine, specifically modified to include a phosphoryl group. This compound is utilized primarily in peptide synthesis, particularly in the development of phosphopeptides which play critical roles in cellular signaling and regulation. The full chemical name is N-α-(9-fluorenylmethoxycarbonyl)-L-threonine phosphate.
Fmoc-Threonine (Phosphoryl) Hydroxyl is classified as a phosphoamino acid and is commonly sourced from chemical suppliers such as Sigma-Aldrich and Novabiochem. Its CAS number is 175291-56-2, and it has a molecular weight of 511.46 g/mol. This compound is recognized for its utility in solid-phase peptide synthesis (SPPS), particularly for introducing phosphorylation sites into peptides, which are important for studying protein interactions and functions.
The synthesis of Fmoc-Threonine (Phosphoryl) Hydroxyl can be achieved through several methods, including:
The efficiency of these methods is often evaluated based on yield and purity, with high-performance liquid chromatography (HPLC) being a standard analytical technique used to assess the success of the synthesis.
Fmoc-Threonine (Phosphoryl) Hydroxyl has a complex molecular structure characterized by its phosphoryl group attached to the threonine backbone.
The structural representation showcases the arrangement of atoms and functional groups that define its chemical behavior and reactivity.
Fmoc-Threonine (Phosphoryl) Hydroxyl participates in various chemical reactions typical of amino acids and phosphoamino acids:
These reactions are crucial for synthesizing peptides that mimic post-translational modifications found in natural proteins.
The mechanism of action for Fmoc-Threonine (Phosphoryl) Hydroxyl primarily revolves around its role in peptide synthesis:
This process is essential for creating peptides that can interact with specific biological targets, such as kinases or phosphatases.
These properties are critical for handling and utilizing Fmoc-Threonine (Phosphoryl) Hydroxyl effectively in laboratory settings.
Fmoc-Threonine (Phosphoryl) Hydroxyl has several applications in scientific research:
These applications highlight the significance of Fmoc-Threonine (Phosphoryl) Hydroxyl in advancing biochemical research and therapeutic developments.
Phosphothreonine operates as a dynamic regulatory switch within kinase-driven signaling cascades. Its incorporation induces structural reorganization of catalytic domains through:
Table 1: Key Signal Transduction Pathways Regulated by Phosphothreonine
Pathway | Phosphothreonine Site | Regulatory Effect | Disease Relevance |
---|---|---|---|
mTORC1-S6K | Thr-389 (S6K) | Promotes ribosomal biogenesis | Cancer metastasis |
MAPK/ERK | Thr-202/Tyr-204 (ERK) | Enables nuclear translocation | Drug-resistant tumors |
Akt/PKB | Thr-308 | Full kinase activation | Metabolic disorders |
DNA-PK | Thr-2609 (BRCA1) | Facilitates DNA repair complex assembly | Genomic instability syndromes |
Cancer-associated dysregulation of pThr networks is particularly pronounced, with hyperphosphorylation of Thr residues in EGFR (Thr-693), HER2 (Thr-686), and BCR-ABL (Thr-735) driving unchecked proliferation in 70% of epithelial malignancies [1] [3]. These modifications create neomorphic interaction surfaces that aberrantly recruit PI3K and CRKL adaptor proteins, establishing phosphothreonine as a high-value target for oncotherapeutic intervention.
The therapeutic application of phosphothreonine-containing peptides confronts three primary biological barriers:
Phosphoproteomic analyses reveal additional complications in membrane-associated signaling networks. Integral membrane proteins harboring pThr modifications—such as receptor tyrosine kinases—exhibit exceptional hydrophobicity (GRAVY scores >0.5) and low abundance (0.01% of cellular proteome), complicating both analytical detection and therapeutic targeting [9]. These factors collectively necessitate advanced chemical delivery strategies to preserve phosphopeptide integrity until intracellular release.
Prodrug development for phosphorylated amino acids has evolved through three technological generations:
First-generation: Benzyl ester protectionThe prototypical O-benzyl group (e.g., in Fmoc-Thr(PO(OBzl)OH)-OH) provided foundational advances:
Table 2: Comparative Analysis of Phosphothreonine Prodrug Strategies
Protection Strategy | Chemical Stability | Deprotection Method | Synthetic Yield* | Clinical Viability |
---|---|---|---|---|
O-Benzyl (Fmoc-Thr(PO(OBzl)OH) | High (pH 1-10) | Pd(0)/H2, TMSBr | 75-92% | Limited |
S-Acylthioethyl | Moderate (pH 3-8) | Intracellular thioesterases | 68% | High |
Phenyl phosphoramidate | High (pH 4-9) | Lysosomal phosphatases | 81% | Clinical trial |
p-acyloxybenzyl | Excellent (pH 2-12) | Carboxylesterases | 89% | Preclinical |
*Reported yields for pentapeptide synthesis incorporating protected pThr
Second-generation: Self-immolative linkersContemporary approaches focus on enzyme-triggered release systems:
The structural architecture of Fmoc-Thr(PO(OBzl)OH)-OH (CAS: 175291-56-2) exemplifies optimized protection: its benzyl group provides steric shielding of the phosphate moiety while maintaining α-carboxyl reactivity for peptide chain elongation. Recent applications demonstrate its utility in synthesizing polo-like kinase 1 (PLK1) inhibitors, where phosphothreonine mimics establish critical hydrogen bonds with the polo-box domain (Kd = 190 nM) [5]. This building block remains indispensable despite emerging technologies, particularly for in vitro signaling studies requiring precisely positioned phosphoamino acids.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9